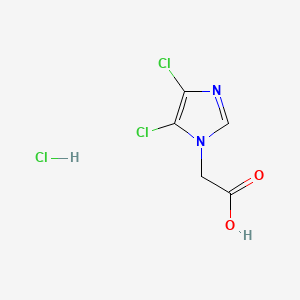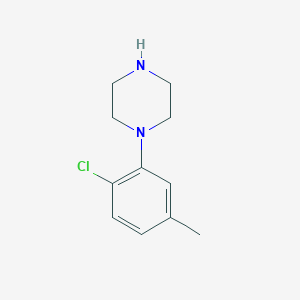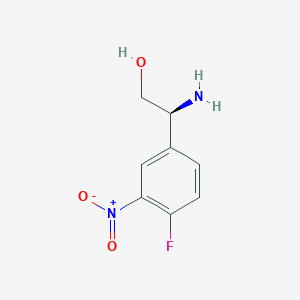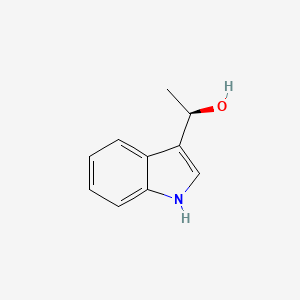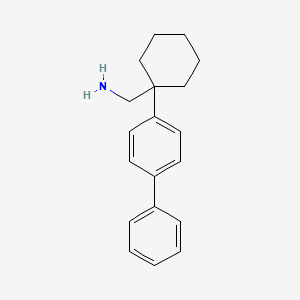
(1-(Biphenyl-4-yl)cyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Biphenyl-4-yl)cyclohexyl)methanamine is an organic compound that features a biphenyl group attached to a cyclohexyl ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Biphenyl-4-yl)cyclohexyl)methanamine typically involves the following steps:
Formation of Biphenyl-4-ylcyclohexane: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methanamine Group: The resulting biphenyl-4-ylcyclohexane is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Biphenyl-4-ylcyclohexanone or biphenyl-4-ylcyclohexanoic acid.
Reduction: Biphenyl-4-ylcyclohexylmethanol.
Substitution: Various substituted biphenyl-4-ylcyclohexyl derivatives.
科学的研究の応用
(1-(Biphenyl-4-yl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The exact mechanism of action of (1-(Biphenyl-4-yl)cyclohexyl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active site residues.
類似化合物との比較
Biphenyl-4-ylmethanamine: Lacks the cyclohexyl ring, making it less sterically hindered.
Cyclohexylmethanamine: Lacks the biphenyl group, reducing its potential for hydrophobic interactions.
(1-(Biphenyl-4-yl)cyclohexyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group, affecting its reactivity and binding properties.
Uniqueness: (1-(Biphenyl-4-yl)cyclohexyl)methanamine is unique due to the combination of the biphenyl group and the cyclohexyl ring, which provides a balance of hydrophobic and steric properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H23N |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
[1-(4-phenylphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C19H23N/c20-15-19(13-5-2-6-14-19)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15,20H2 |
InChIキー |
DTPYYGUOEBJVJL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




